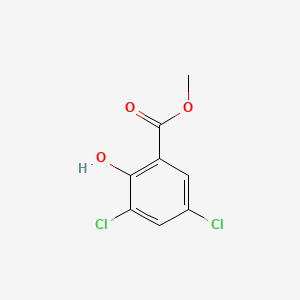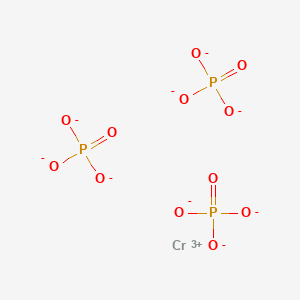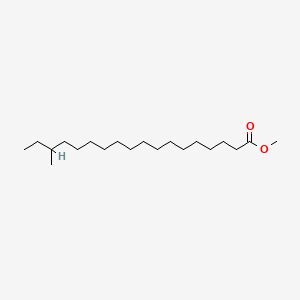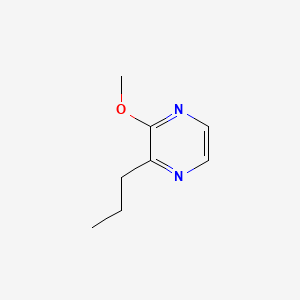
Butyltripentyltin
Vue d'ensemble
Description
Butyltripentyltin (BTPT) is a chemical compound that belongs to the organotin family. It is a highly toxic compound that is widely used in various industrial applications, including as a biocide, stabilizer, and catalyst. Despite its widespread use, BTPT has been found to have adverse effects on the environment and human health.
Applications De Recherche Scientifique
Organotin Pollution in Deep-Sea Ecosystems
Butyltripentyltin, as a form of organotin, has been studied for its presence in deep-sea fish. Organotin compounds, including tributyltin (TBT), have been detected in various tissues of deep-sea fish, indicating long-range transport and exposure in deep-sea environments. This research highlights the environmental impact and aquatic pollution associated with organotin compounds (Borghi & Porte, 2002).
Immunotoxicity Effects on Human Cells
This compound's impact on human health has been explored, particularly its effects on human natural killer (NK) cells. Studies have shown that butyltins, including tributyltin (TBT), can inhibit the tumor-killing capacity of NK cells, impacting their ability to fight against tumor and virally infected cells. This underlines the potential immunotoxicity of butyltins on human immune functions (Whalen, Loganathan, & Kannan, 1999).
Pollution-Induced Tolerance in Marine Ecosystems
Research has also focused on pollution-induced community tolerance (PICT) in marine ecosystems, particularly concerning the use of organotin compounds like tributyltin (TBT) in antifouling agents. These studies provide insights into the ecological impact of organotins, including changes in community structure and inhibition of photosynthesis in marine periphyton, indicating significant environmental concerns (Dahl & Blanck, 1996).
Antibacterial Activity Against MRSA
In a different context, research on a novel flavonoid, 7-O-butyl naringenin, has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This illustrates the potential pharmaceutical applications of butyl derivatives in treating resistant bacterial infections (Lee et al., 2013).
Butyltins in Sediments and Environmental Concerns
The study of butyltin contamination in sediments, particularly after the ban on organotin use in antifouling paints, remains an area of environmental concern. Research in this area assesses the persistence and impact of these compounds in marine environments, emphasizing the ongoing environmental risks associated with butyltins (Filipkowska & Kowalewska, 2019).
Propriétés
IUPAC Name |
butyl(tripentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.C4H9.Sn/c3*1-3-5-4-2;1-3-4-2;/h3*1,3-5H2,2H3;1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZMOKLLSTUMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCC)(CCCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229249 | |
| Record name | Stannane, butyltripentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78693-53-5 | |
| Record name | Stannane, butyltripentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butyltripentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)


![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)






